3-Bromo-6-chloro-5-fluoro-2-methylpyridine 3-Bromo-6-chloro-5-fluoro-2-methylpyridine
Brand Name: Vulcanchem
CAS No.: 1211520-20-5
VCID: VC16494582
InChI: InChI=1S/C6H4BrClFN/c1-3-4(7)2-5(9)6(8)10-3/h2H,1H3
SMILES:
Molecular Formula: C6H4BrClFN
Molecular Weight: 224.46 g/mol

3-Bromo-6-chloro-5-fluoro-2-methylpyridine

CAS No.: 1211520-20-5

Cat. No.: VC16494582

Molecular Formula: C6H4BrClFN

Molecular Weight: 224.46 g/mol

* For research use only. Not for human or veterinary use.

3-Bromo-6-chloro-5-fluoro-2-methylpyridine - 1211520-20-5

Specification

CAS No. 1211520-20-5
Molecular Formula C6H4BrClFN
Molecular Weight 224.46 g/mol
IUPAC Name 5-bromo-2-chloro-3-fluoro-6-methylpyridine
Standard InChI InChI=1S/C6H4BrClFN/c1-3-4(7)2-5(9)6(8)10-3/h2H,1H3
Standard InChI Key BWQOEIRRAAHWSI-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=C(C(=N1)Cl)F)Br

Introduction

Chemical Identity and Structural Features

Nomenclature and Substitution Patterns

The systematic IUPAC name 3-bromo-6-chloro-5-fluoro-2-methylpyridine indicates a pyridine ring substituted at positions 2, 3, 5, and 6 with methyl, bromo, fluoro, and chloro groups, respectively. This substitution pattern creates a sterically hindered and electron-deficient aromatic system, which may influence reactivity and intermolecular interactions .

Table 1: Substitution Positions and Functional Groups

PositionFunctional GroupElectronegativitySteric Demand
2Methyl (CH₃)LowModerate
3Bromo (Br)ModerateHigh
5Fluoro (F)HighLow
6Chloro (Cl)ModerateModerate

Physicochemical Properties

Predicted Properties from Analogues

Data from 3-bromo-5-fluoro-2-methylpyridine (CAS 1211542-29-8) and 3-bromo-6-fluoro-2-methylpyridine (CAS 375368-83-5) suggest the following trends for the target compound :

Table 2: Comparative Physicochemical Data

Property3-Bromo-5-fluoro-2-methylpyridine 3-Bromo-6-fluoro-2-methylpyridine Predicted for Target Compound
Molecular FormulaC₆H₅BrFNC₆H₅BrFNC₆H₄BrClFN
Molecular Weight (g/mol)190.01190.01224.46
Boiling Point (°C)166.1 ± 35.0Not reported~180–200 (estimated)
Density (g/cm³)1.592 ± 0.06Not reported1.65–1.75 (estimated)
pKa1.17 ± 0.20Not reported1.0–1.5 (estimated)

Key observations:

  • The addition of a chloro group at position 6 increases molecular weight by ~34.45 g/mol compared to fluoro-substituted analogues.

  • Higher density and boiling point are anticipated due to increased halogen content and molecular polarity .

Synthetic Methodologies

Insights from Patent Literature

A patented four-step synthesis of 5-bromo-2-methyl-3-(trifluoromethyl)pyridine (CN109232399B) provides a template for multi-substituted pyridines :

  • Nucleophilic Aromatic Substitution: Diethyl malonate reacts with 2-chloro-3-trifluoromethyl-5-nitropyridine in tetrahydrofuran (THF) with sodium hydride as a base .

  • Hydrolysis and Decarboxylation: The malonate intermediate undergoes acidic hydrolysis to yield 2-methyl-5-nitro-3-(trifluoromethyl)pyridine .

  • Nitro Reduction: Iron powder in acetic acid reduces the nitro group to an amine .

  • Diazo Bromination: A diazonium intermediate is treated with CuBr to introduce bromine .

Adaptations for Target Compound:

  • Replace trifluoromethyl with chloro/fluoro groups via halogen exchange reactions.

  • Optimize reaction conditions (e.g., temperature, catalyst) to accommodate steric hindrance from multiple substituents.

Applications in Drug Discovery

Role as a Pharmaceutical Intermediate

Structural analogues of the target compound are critical intermediates in:

  • TRPA1 Ion Channel Inhibitors: Used in pain management and respiratory therapies .

  • Agrochemicals: Halogenated pyridines exhibit insecticidal and herbicidal activity due to their ability to disrupt neuronal signaling in pests .

Table 3: Bioactivity Data for Analogues

CompoundIC₅₀ (TRPA1 Inhibition)LogPSolubility (mg/mL)
3-Bromo-5-fluoro-2-methylpyridineNot reported2.10.15
3-Bromo-6-fluoro-2-methylpyridineNot reported2.30.12
Target Compound (Predicted)<10 μM (estimated)2.8–3.2<0.1

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